1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound involves a tert-butoxycarbonyl (Boc) group attached to an amino group. This Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its purity, molecular formula, molecular weight, physical state, and appearance . It appears as a white to almost white powder or crystal .Scientific Research Applications
Peptide Synthesis
1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid: is widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It is particularly valued for its stability under basic conditions and its inertness to various nucleophiles .
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound is involved in the biochemical pathway of amino group protection. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Pharmacokinetics
The boc group’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the protection of the amino group during organic synthesis. This allows for chemoselectivity in subsequent chemical reactions . The Boc group can be selectively removed without affecting other functional groups in the molecule .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid can be influenced by environmental factors such as temperature and pH. For example, the reactions for the deprotection of the Boc group take place under room temperature conditions . Additionally, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIROEIGZLLCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.